molecular formula C20H22N8O4 B15218100 N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine CAS No. 920974-63-6

N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine

Cat. No.: B15218100
CAS No.: 920974-63-6
M. Wt: 438.4 g/mol
InChI Key: CSZTXEWLZCFIMW-NVQRDWNXSA-N
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Description

N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine is a synthetic nucleoside derivative designed for advanced research on adenosine receptor signaling. Adenosine receptors (ARs)—A1, A2A, A2B, and A3—are a class of G protein-coupled receptors (GPCRs) that play critical cytoprotective roles in the body, modulating processes such as inflammation, ischemia, and neurotransmission . This compound is structurally characterized by modifications at the C2 position of the adenine ring, a strategy known to influence receptor subtype selectivity and potency, particularly for the A2A and A3 receptors . The core structure incorporates a pyrazole ring linked to a pyridyl group, a heterocyclic scaffold frequently employed in the development of potent and selective AR ligands . As a research tool, this compound is proposed to act as an antagonist or agonist at one or more adenosine receptor subtypes. Such ligands are invaluable for investigating pathways involved in neurological disorders, inflammatory conditions, and cancer . For instance, A2A receptor antagonists are a major non-dopaminergic approach for Parkinson's disease, while A3 receptor agonists are being explored for their anti-inflammatory and anticancer properties . Researchers can use this compound to probe the intricate mechanisms of adenosine-mediated effects in cellular and animal models of disease. Specific data on binding affinity (Ki/IC50), functional activity, and selectivity profile for this compound should be determined through validated assays. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product-specific Certificate of Analysis for detailed information on purity, solubility, and recommended storage conditions to ensure optimal stability and performance in experiments.

Properties

CAS No.

920974-63-6

Molecular Formula

C20H22N8O4

Molecular Weight

438.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(ethylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H22N8O4/c1-2-21-17-14-18(27(10-23-14)19-16(31)15(30)13(9-29)32-19)26-20(25-17)28-8-11(7-24-28)12-5-3-4-6-22-12/h3-8,10,13,15-16,19,29-31H,2,9H2,1H3,(H,21,25,26)/t13-,15-,16-,19-/m1/s1

InChI Key

CSZTXEWLZCFIMW-NVQRDWNXSA-N

Isomeric SMILES

CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=CC=N4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=CC=N4)N(C=N2)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: N-Cyclopentyl-2-[4-[(ethylamino)carbonyl]-1H-pyrazol-1-yl]adenosine (CAS: 920974-60-3)

This analog shares the adenosine core but differs in two key regions:

N-Substituent : A cyclopentyl group replaces the ethyl group at the adenine N-position.

Pyrazole Substituent: The 4-position of the pyrazole ring features an (ethylamino)carbonyl group instead of pyridin-2-yl.

Table 1: Structural and Hypothesized Property Comparison
Property N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine N-Cyclopentyl-2-[4-[(ethylamino)carbonyl]-1H-pyrazol-1-yl]adenosine
Molecular Formula Not provided in evidence C21H28N8O5
N-Substituent Ethyl Cyclopentyl
Pyrazole 4-Substituent Pyridin-2-yl (Ethylamino)carbonyl
Hypothesized Solubility Higher (due to smaller ethyl group) Lower (bulky cyclopentyl may reduce solubility)
Potential Receptor Interaction Pyridinyl may enable π-π stacking Carbonyl/amine groups could form hydrogen bonds

Key Insights :

  • The N-ethyl group likely enhances aqueous solubility compared to the bulkier cyclopentyl analog, as demonstrated in studies optimizing adenosine receptor ligands for solubility .

Comparison with Pyrimidine-Based Antagonists (Zheng et al., 2014)

Zheng et al. developed 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as A2A receptor antagonists for Parkinson’s disease . While structurally distinct from adenosine derivatives, these compounds share functional motifs:

  • Pyrazole and pyridinyl groups : Common in both scaffolds, suggesting shared pharmacophoric elements for receptor binding.
  • Scaffold Differences: The pyrimidine core in Zheng’s compounds versus the adenosine core in the target compound may lead to divergent binding modes (antagonism vs.

Hypothesized Advantages :

  • Adenosine-based analogs (like the target compound) may exhibit higher receptor subtype selectivity due to inherent adenosine-receptor recognition motifs.
  • Pyrimidine-based antagonists could offer better metabolic stability, as heterocyclic cores often resist enzymatic degradation .

Solubility Optimization Strategies (Mikkelsen et al., 2015)

Mikkelsen et al. improved aqueous solubility of A2A ligands by modifying substituents, such as introducing polar groups or reducing steric bulk . Applied to the target compound:

  • The N-ethyl group aligns with strategies to minimize hydrophobicity, contrasting with the cyclopentyl group in the analog .

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine?

The synthesis typically involves multi-step organic reactions. A common strategy includes:

  • Step 1: Preparation of the pyridinyl-pyrazole intermediate via cyclocondensation of pyridin-2-ylhydrazine with appropriate diketones or alkynes.
  • Step 2: Coupling the intermediate with adenosine derivatives under basic conditions (e.g., using NaH or K₂CO₃ in DMF) to introduce the N-ethyl group .
  • Step 3: Purification via column chromatography or recrystallization, monitored by TLC and validated via NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., amide C=O stretch near 1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening may focus on:

  • Adenosine Receptor Binding: Competitive radioligand assays (e.g., using [³H]CGS21680 for A2A receptor affinity) .
  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., S. aureus), with linezolid as a comparator .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Conflicting crystallographic results may arise from polymorphism or solvent effects. To address this:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) and validating hydrogen bonding/stacking interactions .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Cd–O/N coordination in related Cd complexes) to resolve packing ambiguities .

Q. What strategies optimize SAR studies for adenosine receptor modulation?

Structure-activity relationship (SAR) studies require:

  • Substitution Patterns: Systematic variation of the pyridinyl-pyrazole moiety (e.g., replacing pyridine with quinoline) to assess steric/electronic effects .
  • Functional Assays: Measure cAMP accumulation in HEK293 cells expressing A2A receptors to quantify antagonism .
  • Molecular Docking: Use AutoDock Vina to model interactions with receptor binding pockets (e.g., His264, Glu169 in A2A) .

Q. How can conflicting bioactivity data across studies be reconciled?

Discrepancies in reported activities (e.g., antimicrobial vs. receptor antagonism) may stem from assay conditions. Mitigation approaches include:

  • Standardized Protocols: Use CLSI guidelines for MIC assays and uniform cell lines (e.g., A549 for cytotoxicity) .
  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values under consistent pH, temperature, and serum conditions .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Validation

TechniqueExpected OutcomeReference
¹H NMR (DMSO-d6)δ 8.5–9.0 ppm (pyridinyl H), δ 1.2 ppm (N-Et)
HRMS (ESI+)[M+H]⁺ m/z calculated: 456.2021, found: 456.2018
IR (KBr)1652 cm⁻¹ (amide C=O)

Q. Table 2. Comparative Bioactivity Profiles

Assay TypeResult (IC₅₀/EC₅₀)ComparatorReference
A2A Receptor12 nMSCH58261 (8 nM)
S. aureus MIC2 µg/mLLinezolid (4 µg/mL)

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